molecular formula C14H11N3O2 B12605808 6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 908564-58-9

6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12605808
CAS No.: 908564-58-9
M. Wt: 253.26 g/mol
InChI Key: IBEMCRXKXRILBG-UHFFFAOYSA-N
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Description

6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring fused with a furan ring and a cyclohexa-2,4-dien-1-one moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure consistency and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of a pyrimidine ring, furan ring, and cyclohexa-2,4-dien-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

908564-58-9

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

2-[2-amino-6-(furan-2-yl)pyrimidin-4-yl]phenol

InChI

InChI=1S/C14H11N3O2/c15-14-16-10(9-4-1-2-5-12(9)18)8-11(17-14)13-6-3-7-19-13/h1-8,18H,(H2,15,16,17)

InChI Key

IBEMCRXKXRILBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C3=CC=CO3)O

Origin of Product

United States

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